2,6-Dimethylphenylboronic acid
CAS No.: 100379-00-8
Cat. No.: VC20811712
Molecular Formula: C8H11BO2
Molecular Weight: 149.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100379-00-8 |
|---|---|
| Molecular Formula | C8H11BO2 |
| Molecular Weight | 149.98 g/mol |
| IUPAC Name | (2,6-dimethylphenyl)boronic acid |
| Standard InChI | InChI=1S/C8H11BO2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5,10-11H,1-2H3 |
| Standard InChI Key | ZXDTWWZIHJEZOG-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=CC=C1C)C)(O)O |
| Canonical SMILES | B(C1=C(C=CC=C1C)C)(O)O |
Introduction
Chemical Properties and Structure
2,6-Dimethylphenylboronic acid, also commonly referred to as m-Xylene-2-boronic acid or 2,6-Xylylboronic acid, possesses distinct chemical and physical properties that define its behavior in various applications . The compound's fundamental properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 100379-00-8 |
| Molecular Formula | C₈H₁₁BO₂ |
| Molecular Weight | 149.98 g/mol |
| Physical Appearance | White crystalline powder |
| Melting Point | 105°C (decomposition) |
| Boiling Point | 299.9±50.0°C (Predicted) |
| Density | 1.07±0.1 g/cm³ (Predicted) |
| pKa | 8.68±0.58 (Predicted) |
| Solubility | Soluble in methanol |
| Storage Recommendations | Keep in dark place, sealed, dry, at room temperature |
The structure features a phenyl ring with methyl groups at the 2 and 6 positions, creating a sterically congested environment around the boronic acid group. This steric hindrance significantly influences the compound's reactivity patterns, particularly in coupling reactions where approach trajectories and transition state geometries play crucial roles in determining reaction outcomes .
The boronic acid moiety consists of a boron atom bonded to two hydroxyl groups and the aromatic ring. This functional group readily undergoes transmetalation reactions in the presence of appropriate catalysts and bases, making it valuable for cross-coupling chemistry . Additionally, the boronic acid group can form reversible covalent bonds with diols and similar compounds, which underlies its applications in sensor technology and bioconjugation .
Synthesis Methods
The synthesis of 2,6-Dimethylphenylboronic acid has been the subject of significant research, with various methodologies developed to optimize yield, purity, and process efficiency. Traditional synthetic approaches typically employ Grignard reagent methodology, where a 2,6-dimethylphenyl halide is converted to the corresponding Grignard reagent and subsequently treated with a suitable boron source .
The key factors identified as critical for optimizing the synthesis include:
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Selection of appropriate boronation reagent, which significantly impacts reaction efficiency
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Careful control of reactant molar ratios to maximize conversion
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Optimization of solvent system to enhance solubility and reaction kinetics
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Precise temperature control throughout the reaction process
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Determination of optimal reaction duration to maximize yield while minimizing side reactions
The synthesized product is typically characterized using a combination of analytical techniques including mass spectrometry, ¹H NMR spectroscopy, infrared spectroscopy, and high-performance liquid chromatography (HPLC) . These analytical methods ensure the structural confirmation and purity assessment of the synthesized 2,6-Dimethylphenylboronic acid, which is essential for its subsequent application in sensitive chemical processes.
Applications
2,6-Dimethylphenylboronic acid demonstrates remarkable versatility across multiple scientific and technological domains, with applications extending from fundamental organic synthesis to cutting-edge sensor technologies and pharmaceutical development.
Organic Synthesis
In organic synthesis, 2,6-Dimethylphenylboronic acid serves as a critical reagent in Suzuki-Miyaura cross-coupling reactions, which enable the formation of carbon-carbon bonds between aryl halides and boronic acids . This powerful synthetic methodology has transformed the approach to constructing complex organic molecules, particularly those containing biaryl motifs. The steric influence of the ortho methyl groups in 2,6-Dimethylphenylboronic acid creates distinctive reactivity patterns that can be leveraged for the selective synthesis of sterically hindered biaryl systems .
The compound's effectiveness in cross-coupling reactions is demonstrated by numerous experimental procedures documented in the literature, with yields ranging from 83% to 97% depending on specific reaction conditions . These high-yielding transformations highlight the utility of 2,6-Dimethylphenylboronic acid as a dependable building block in modern synthetic organic chemistry.
Pharmaceutical Development
The pharmaceutical industry extensively utilizes 2,6-Dimethylphenylboronic acid in the synthesis of drug intermediates and candidates . The compound plays a particularly important role in the development of anti-cancer and anti-inflammatory therapeutic agents, where precise construction of specific molecular architectures is often essential for biological activity .
The unique reactivity profile of 2,6-Dimethylphenylboronic acid enables the selective formation of carbon-carbon bonds with high regio- and stereoselectivity, facilitating the synthesis of structurally complex pharmaceutical molecules. This capability is especially valuable in medicinal chemistry programs where the efficient construction of diverse molecular libraries for structure-activity relationship studies represents a critical success factor.
Material Science
These specialized polymers find applications in various technological domains, including electronics and protective coatings where specific material properties are required . The structural features contributed by the 2,6-dimethylphenyl group can be strategically leveraged to engineer materials with tailored performance profiles for particular end-use applications.
Bioconjugation
The capacity of 2,6-Dimethylphenylboronic acid to form stable complexes with sugars and other diol-containing compounds makes it valuable in bioconjugation processes . This property enables the development of targeted drug delivery systems, where the boronic acid functionality can serve as a chemical linker between therapeutic agents and biological targeting moieties.
Bioconjugation applications leverage the reversible covalent interactions between boronic acids and cis-diols, which are abundant in biological systems. These interactions can be designed to respond to specific physiological conditions, enabling smart delivery systems that release therapeutic cargo under predetermined biochemical triggers.
Sensor Technology
In sensor technology, 2,6-Dimethylphenylboronic acid is employed in the design of sensors for detecting various biomolecules, particularly those containing diol functionalities . The compound's affinity for sugars and related molecules enables the development of highly sensitive and selective analytical platforms for monitoring biologically relevant analytes, including glucose.
These sensors offer advantages such as high sensitivity, selectivity, and compatibility with various detection modalities, including optical, electrochemical, and mass-based sensing approaches . The specific interaction profile of 2,6-Dimethylphenylboronic acid makes it particularly valuable for creating sensors that can operate in complex biological matrices where distinguishing between similar analytes represents a significant challenge.
Reaction Conditions in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction represents the most prominent application of 2,6-Dimethylphenylboronic acid. Various reaction conditions have been documented in the literature, demonstrating the versatility of this compound in carbon-carbon bond formation. The following table summarizes representative reaction conditions and corresponding yields from published experimental procedures:
| Catalyst | Base | Solvent System | Temperature | Duration | Yield |
|---|---|---|---|---|---|
| Tetrakis(triphenylphosphine)palladium(0) | Sodium carbonate | Ethanol/water/toluene | 80°C | 20h | 97% |
| Tetrakis(triphenylphosphine)palladium(0) | Sodium carbonate | Ethanol/water/toluene | 80°C | 20h | 96% |
| Tetrakis(triphenylphosphine)palladium(0) | Sodium hydrogencarbonate | Ethanol/toluene | 80°C | 22h | 83% |
| Tetrakis(triphenylphosphine)palladium(0) | Sodium hydrogencarbonate | Ethanol/water/toluene | 80°C | 22h | 83% |
| Bis-triphenylphosphine-palladium(II) chloride | Sodium carbonate | Water/acetonitrile | Microwave | 6.5h | 64% |
| Tris-(dibenzylideneacetone)dipalladium(0) | Caesium carbonate | THF | Reflux | 16h | 85% |
A typical experimental procedure for Suzuki coupling with 2,6-Dimethylphenylboronic acid follows this general process: the boronic acid is combined with an aryl halide (commonly a bromide) in the presence of a palladium catalyst and a suitable base in an appropriate solvent system . The reaction mixture is typically heated to 80-100°C under inert atmosphere conditions for several hours. Following completion, the product is isolated through a sequence of extraction, filtration, and chromatographic purification steps .
For example, a high-yielding (97%) procedure involves reacting 3-bromobenzaldehyde (100 mmol) with 2,6-dimethylphenylboronic acid (140 mmol) in a mixture of 1M aqueous sodium carbonate solution, ethanol, and toluene at 80°C for 20 hours in the presence of tetrakis(triphenylphosphine)palladium(0) catalyst . After appropriate workup and purification steps, the desired biaryl product is obtained in excellent yield.
Recent Research Developments
Research on 2,6-Dimethylphenylboronic acid continues to evolve, with significant developments in synthesis optimization and application expansion. The 2009 study on synthesis optimization represents a notable contribution to this field, providing detailed insights into factors influencing reaction outcomes and establishing improved protocols for obtaining this valuable reagent .
In addition to synthetic methodology improvements, research continues to explore new application domains for 2,6-Dimethylphenylboronic acid. Its role in pharmaceutical development has expanded with the growing importance of Suzuki coupling in medicinal chemistry programs . Similarly, its utility in materials science continues to evolve as researchers develop new boron-containing materials with specialized properties for technological applications .
The compound's applications in sensor technology have also seen significant advancement, particularly in the development of glucose sensors and other biosensing platforms . These developments leverage the compound's unique interaction profile with diols and related biological molecules to create highly specific detection systems.
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